

Trimethylglycine (TMG) as a Cryoprotectant for Mammalian Cells: Application Notes and Protocols

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Compound of Interest

Compound Name: Trimethyl glycine

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Introduction

Cryopreservation is an essential technique for the long-term storage of mammalian cells, ensuring their availability for research, therapeutic applications, and drug development. Dimethyl sulfoxide (DMSO) has traditionally been the cryoprotectant of choice; however, its inherent cytotoxicity poses limitations. Trimethylglycine (TMG), also known as betaine, has emerged as a promising, less toxic alternative. TMG is a naturally occurring osmoprotectant that helps cells survive osmotic stress and freezing by preventing intracellular and extracellular ice crystal formation.^[1] This document provides detailed application notes, experimental protocols, and a summary of the current data on the use of TMG as a cryoprotectant for various mammalian cells.

Mechanism of Action

Trimethylglycine's cryoprotective properties are attributed to several key mechanisms:

- **Osmoprotection:** During freezing, the formation of extracellular ice concentrates solutes, creating a hypertonic environment that draws water out of the cells, leading to cellular dehydration and damage. As a potent osmolyte, TMG is actively transported into cells under

hypertonic stress.[1] This intracellular accumulation of TMG helps to maintain cell volume and mitigates the damaging effects of osmotic shock.

- **Stabilization of Cellular Structures:** TMG is known to stabilize proteins and cellular membranes. It interacts with water molecules, disrupting the formation of damaging ice crystals and protecting cellular components from freeze-induced denaturation.
- **Methyl Donor and Modulation of Stress Response Pathways:** TMG is a methyl donor in various metabolic pathways.[2] It has been shown to influence cellular stress responses, including the modulation of signaling pathways such as MAPK/ERK and PI3K/AKT, which are involved in cell survival and apoptosis.[2] By upregulating protective genes and downregulating those that contribute to cellular damage, TMG enhances cellular resilience to the stresses of freezing and thawing.

Data Presentation: TMG vs. DMSO in Mammalian Cell Cryopreservation

The following tables summarize the available quantitative data on the post-thaw viability of various mammalian cell lines cryopreserved with Trimethylglycine (TMG) compared to the standard cryoprotectant, Dimethyl Sulfoxide (DMSO).

Table 1: Post-Thaw Viability of Various Cell Lines with TMG and DMSO

Cell Line	Cryoprotectant	Concentration	Post-Thaw Viability (%)	Reference
GLC-82	TMG	6%	90.4%	[3]
DMSO	10%	~70%	[3]	
HeLa	TMG	10%	78.4%	[3]
DMSO	10%	~60%	[3]	
MCF-10	TMG	4%	80.4%	[3]
DMSO	10%	~65%	[3]	
UCMSCs	TMG	2%	~95% (after 48h incubation)	[4]
DMSO	2%	~85% (after 48h incubation)	[4]	

Note: The provided viability data for TMG often corresponds to its optimal concentration for a specific cell line, which can vary. Direct comparisons with DMSO should consider that the optimal concentration for DMSO is typically around 10%.

Experimental Protocols

Protocol 1: Cryopreservation of Adherent Mammalian Cells with Trimethylglycine

This protocol is a general guideline for the cryopreservation of adherent mammalian cells using a TMG-based cryoprotectant solution. Optimization for specific cell lines is recommended.

Materials:

- Complete cell culture medium
- Phosphate-buffered saline (PBS), Ca²⁺/Mg²⁺ free
- Trypsin-EDTA or other appropriate cell dissociation reagent

- Trimethylglycine (TMG), cell culture grade
- Fetal Bovine Serum (FBS), heat-inactivated
- Sterile cryovials
- Controlled-rate freezing container (e.g., Mr. Frosty) or programmable freezer
- Liquid nitrogen storage tank
- Water bath at 37°C

Procedure:

- Cell Culture: Culture cells to approximately 70-80% confluency in their optimal growth medium.
- Harvesting:
 - Aspirate the culture medium.
 - Wash the cell monolayer once with sterile PBS.
 - Add a sufficient volume of pre-warmed trypsin-EDTA to cover the cell monolayer and incubate at 37°C until cells detach.
 - Neutralize the trypsin by adding complete culture medium (typically 2-3 times the volume of trypsin).
 - Gently pipette the cell suspension to create a single-cell suspension.
- Cell Counting and Centrifugation:
 - Transfer the cell suspension to a sterile conical tube.
 - Perform a viable cell count using a hemocytometer or automated cell counter with trypan blue exclusion. Cell viability should be >90%.
 - Centrifuge the cell suspension at 100-200 x g for 5 minutes.

- Preparation of Cryopreservation Medium:
 - Prepare a 2X TMG cryopreservation solution in complete culture medium. The final concentration of TMG should be optimized for the specific cell line (typically between 4-10% w/v). For example, to achieve a final concentration of 6% TMG, prepare a 12% TMG stock solution.
 - The cryopreservation medium should consist of 50% 2X TMG solution, 40% complete culture medium, and 10% FBS.
- Resuspension and Aliquoting:
 - Carefully aspirate the supernatant without disturbing the cell pellet.
 - Gently resuspend the cell pellet in the prepared cryopreservation medium to a final density of $1-5 \times 10^6$ viable cells/mL.
 - Aliquot 1 mL of the cell suspension into each pre-labeled cryovial.
- Freezing:
 - Place the cryovials in a controlled-rate freezing container.
 - Place the container in a -80°C freezer overnight. This will achieve a cooling rate of approximately $-1^{\circ}\text{C}/\text{minute}$.
- Storage:
 - The following day, transfer the cryovials to a liquid nitrogen storage tank for long-term storage in the vapor phase.
- Thawing:
 - Quickly transfer the cryovial from liquid nitrogen to a 37°C water bath.
 - Gently agitate the vial until only a small ice crystal remains.
 - Wipe the outside of the vial with 70% ethanol.

- Immediately transfer the contents of the vial to a sterile conical tube containing 9 mL of pre-warmed complete culture medium.
- Centrifuge the cells at 100-200 x g for 5 minutes.
- Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete culture medium.
- Transfer the cell suspension to a new culture flask and incubate under normal growth conditions.

Protocol 2: Cryopreservation of Suspension Mammalian Cells with Trimethylglycine

This protocol provides a general procedure for cryopreserving suspension cells using a TMG-based solution.

Materials:

- Complete cell culture medium
- Trimethylglycine (TMG), cell culture grade
- Fetal Bovine Serum (FBS), heat-inactivated
- Sterile cryovials
- Controlled-rate freezing container or programmable freezer
- Liquid nitrogen storage tank
- Water bath at 37°C

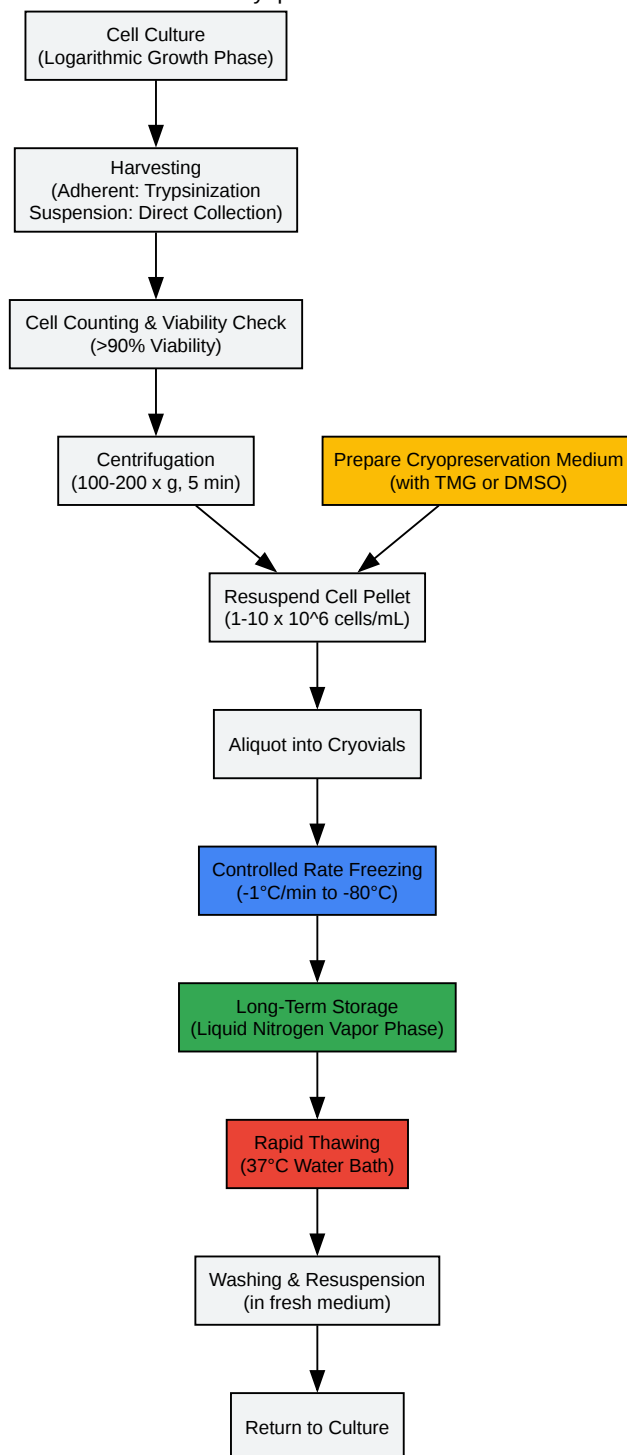
Procedure:

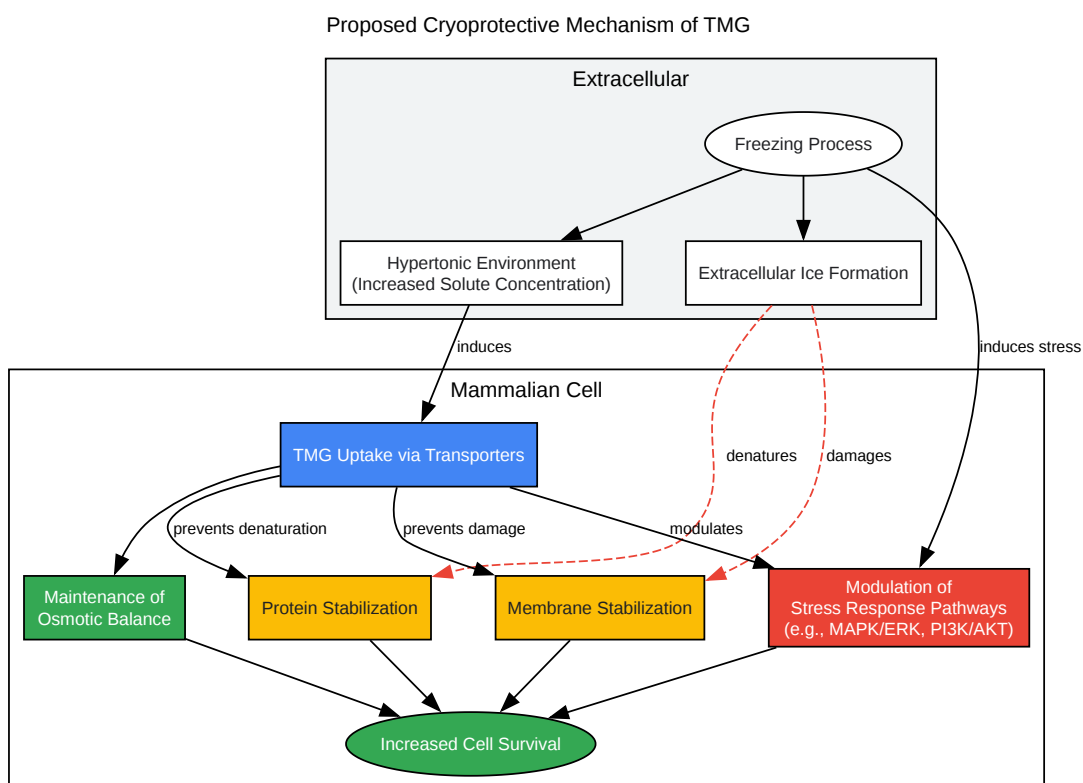
- Cell Culture: Culture cells to a density within the logarithmic growth phase.
- Cell Counting and Centrifugation:

- Transfer the cell suspension to a sterile conical tube.
- Perform a viable cell count. Viability should be >90%.
- Centrifuge the cell suspension at 100-200 x g for 5 minutes.
- Preparation of Cryopreservation Medium:
 - Prepare the TMG-based cryopreservation medium as described in Protocol 1, Step 4.
- Resuspension and Aliquoting:
 - Aspirate the supernatant.
 - Resuspend the cell pellet in the cryopreservation medium to a final density of $1-10 \times 10^6$ viable cells/mL.
 - Aliquot 1 mL of the cell suspension into each cryovial.
- Freezing and Storage:
 - Follow the freezing and storage steps as outlined in Protocol 1, Steps 6 and 7.
- Thawing:
 - Follow the thawing procedure as described in Protocol 1, Step 8.

Visualizations

General Cryopreservation Workflow





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